molecular formula C10H17BrN2O3Si B8477636 2-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylic acid

2-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylic acid

Cat. No. B8477636
M. Wt: 321.24 g/mol
InChI Key: UQLIXUBMZCDJCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H17BrN2O3Si and its molecular weight is 321.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylic acid

Molecular Formula

C10H17BrN2O3Si

Molecular Weight

321.24 g/mol

IUPAC Name

2-bromo-1-(2-trimethylsilylethoxymethyl)imidazole-4-carboxylic acid

InChI

InChI=1S/C10H17BrN2O3Si/c1-17(2,3)5-4-16-7-13-6-8(9(14)15)12-10(13)11/h6H,4-5,7H2,1-3H3,(H,14,15)

InChI Key

UQLIXUBMZCDJCY-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C=C(N=C1Br)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of methyl 2-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylate (2.85 g, 8.50 mmol) in mixed solvents (THF/MeOH/water; 2:2:1; 50 mL) was added LiOH H2O (1.07 g, 25.5 mmol) at 0° C. The cold bath was removed and stirring was continued for 2 h. The reaction mixture was concentrated in vacuo, diluted with water and washed with MTBE. The aqueous layer was neutralized with 1.5N HCl and extracted with EtOAc (2×). The combined organic layers were dried over Na2SO4 and concentrated in vacuo to provide the title compound (2.4 g, 88%) as a white solid. 1H NMR (CDCl3) δ 12.54 (br s, 1H), 8.14 (s, 1H), 5.33 (s, 2H), 3.54 (t, J=8.0 Hz, 2H), 0.85 (t, J=8.0 Hz, 2H), 0.01 (s, 9H); MS(ESI+) m/z 323.0 (M+H)+.
Quantity
1.07 g
Type
reactant
Reaction Step One
Name
THF MeOH water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
88%

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